
N-allyl-2-bromo-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-bromo-4,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and possesses various biological activities that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-allyl-2-bromo-4,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and proteins. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. The compound has also been shown to inhibit the growth of cancer cells and exhibit antitubercular and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-2-bromo-4,5-dimethylbenzenesulfonamide is its potential therapeutic applications. The compound has been shown to possess various biological activities that make it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-allyl-2-bromo-4,5-dimethylbenzenesulfonamide. One possible direction is the further exploration of its anticancer activity and its potential use in combination with other anticancer drugs. Another direction is the investigation of its potential use in the treatment of other diseases such as tuberculosis and fungal infections. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could also be explored.
Synthesis Methods
The synthesis of N-allyl-2-bromo-4,5-dimethylbenzenesulfonamide can be achieved by reacting 2-bromo-4,5-dimethylbenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the amino group of allylamine, resulting in the formation of the desired product.
Scientific Research Applications
N-allyl-2-bromo-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer, antitubercular, and antifungal activities. The compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
properties
Molecular Formula |
C11H14BrNO2S |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-bromo-4,5-dimethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c1-4-5-13-16(14,15)11-7-9(3)8(2)6-10(11)12/h4,6-7,13H,1,5H2,2-3H3 |
InChI Key |
FZYLXHKZGMJQCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC=C |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



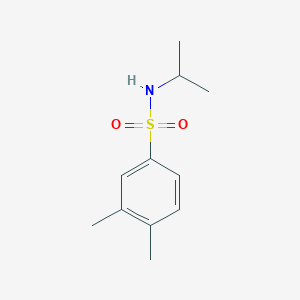

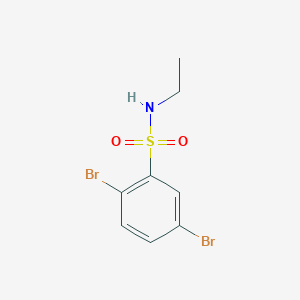
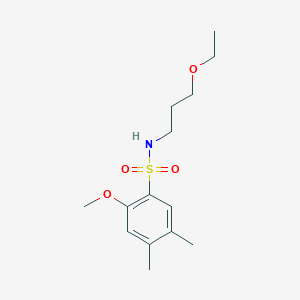

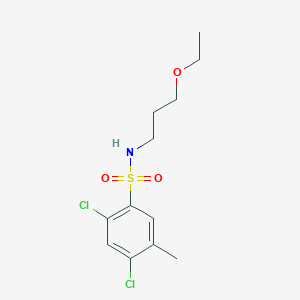

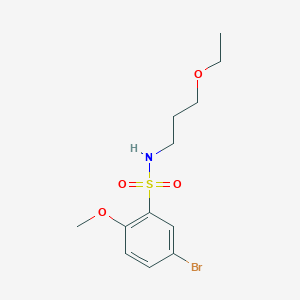
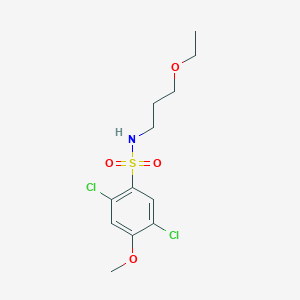
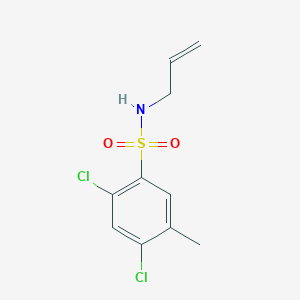
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
